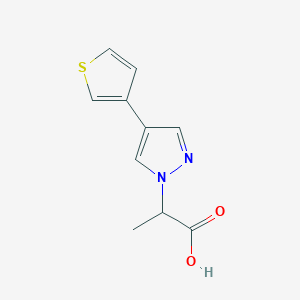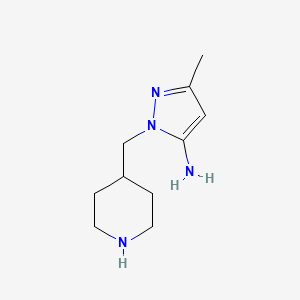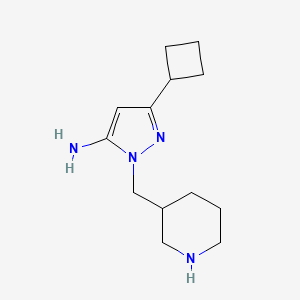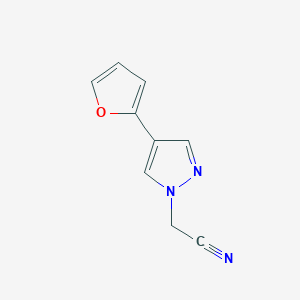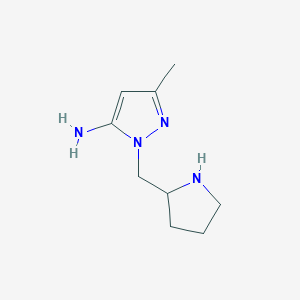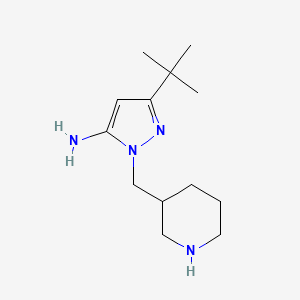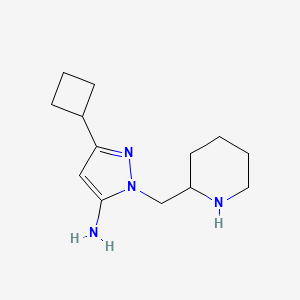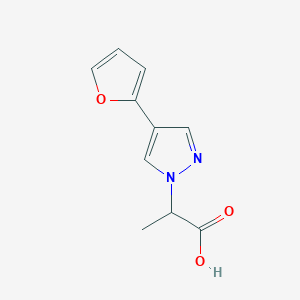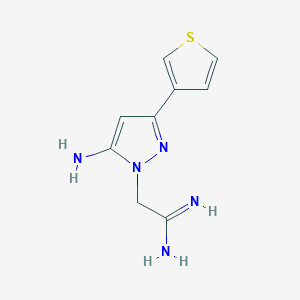
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide
Vue d'ensemble
Description
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide, also known as Pyrazolam, is a heterocyclic compound composed of a pyrazole and an amide group. It is a structural analog of the benzodiazepine class of drugs and is known to have anticonvulsant and sedative-hypnotic effects. Pyrazolam has been used in scientific research to study its pharmacological effects, as well as its potential applications in drug discovery and development.
Applications De Recherche Scientifique
Crystallography and Molecular Structure
The study of the crystal and molecular structure of 3-pyrazolone derivatives, including those similar to 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide, provides valuable insights into their tautomeric forms and intramolecular interactions. For example, the crystal structure of a related compound revealed hydrogen-bonding patterns that could inform the design of new molecules with enhanced stability and reactivity (Kimura, 1986).
Antitumor and Anticancer Activity
Research into derivatives of 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide has shown potential antitumor activities. Various synthesized derivatives have been evaluated against different cancer cell lines, revealing compounds that exhibited significant inhibitory effects, suggesting a promising avenue for the development of new anticancer agents. Specific studies highlighted the effectiveness of some compounds over reference drugs like doxorubicin, indicating the therapeutic potential of this chemical framework (Alqasoumi et al., 2009).
Antidepressant Activity
The synthesis and evaluation of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have highlighted the antidepressant potential of these compounds. Behavioral investigations into these derivatives have suggested their utility as possible antidepressant medications, further emphasizing the versatility of the pyrazole-thiophene scaffold in therapeutic applications (Mathew, Suresh, & Anbazhagan, 2014).
Enzyme Inhibitory Activity
The exploration of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) has been conducted. Such studies are critical for understanding the interaction between these molecules and enzymes, potentially leading to the development of new treatments for diseases associated with enzyme dysfunction (Cetin, Türkan, Bursal, & Murahari, 2021).
Propriétés
IUPAC Name |
2-(5-amino-3-thiophen-3-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c10-8(11)4-14-9(12)3-7(13-14)6-1-2-15-5-6/h1-3,5H,4,12H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDIIUIBCNNBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



